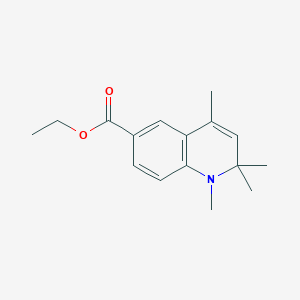

Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate

Descripción general

Descripción

Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate is a chemical compound belonging to the quinoline derivatives family Quinoline itself is a heterocyclic aromatic organic compound with a structure similar to that of naphthalene with a nitrogen atom replacing one carbon atom in the ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate starting materials, such as 1,2,2,4-tetramethyl-1,2-dihydroquinoline and ethyl chloroformate.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions can occur at various positions on the quinoline ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and various substituted quinoline compounds.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Mechanism of Action:

Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate acts as a potent antioxidant by donating hydrogen atoms to free radicals. This action neutralizes free radicals and prevents oxidative damage to cells and tissues. The compound has been shown to inhibit lipid peroxidation and enhance the activity of key enzymes involved in cellular defense mechanisms against oxidative stress.

Research Findings:

- Studies indicate that this compound can significantly reduce oxidative stress markers in various biological systems. For instance, it has been reported to lower levels of pro-inflammatory cytokines and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) mRNA in cellular models.

- Its interaction with NADP-dependent isocitrate dehydrogenase (NADP-IDH) enhances the generation of NADPH, a crucial cofactor in cellular antioxidant defenses.

Potential Therapeutic Applications

Health Benefits:

Due to its antioxidant properties, this compound is being investigated for potential therapeutic applications in various health conditions associated with oxidative stress.

Case Studies:

- Cardiovascular Health: Research has suggested that antioxidants like this compound may play a role in protecting against cardiovascular diseases by reducing oxidative damage to blood vessels.

- Neuroprotection: There is ongoing research into its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to mitigate oxidative stress in neural tissues .

Industrial Applications

Use as an Additive:

this compound is utilized in various industrial formulations due to its stability and effectiveness as an antioxidant.

Applications Include:

- Cosmetics: The compound is included in cosmetic formulations for its ability to protect skin cells from oxidative damage caused by environmental factors such as UV radiation and pollution .

- Food Industry: It can be used as a food preservative to prevent rancidity and extend shelf life by inhibiting lipid oxidation .

Mecanismo De Acción

The mechanism by which Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate can be compared with other similar quinoline derivatives, such as:

Quinoline: The parent compound with a simpler structure.

Chloroquine: A well-known antimalarial drug.

Methaqualone: A sedative and hypnotic medication.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the ethyl carboxylate group, which can influence its chemical reactivity and biological activity.

Does this cover everything you were looking for?

Actividad Biológica

Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate is a synthetic compound belonging to the quinoline family. This compound has gained attention due to its diverse biological activities, particularly its antioxidant properties. This article presents a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C15H19NO2

- Molecular Weight : 245.32 g/mol

- CAS Number : 959290-57-4

This compound acts primarily as an antioxidant . Its mechanism involves:

- Hydrogen Atom Donation : The compound donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage.

- Inhibition of Lipid Peroxidation : It has been shown to inhibit lipid peroxidation, a process that can lead to cellular damage and inflammation.

Biochemical Pathways

The compound interacts with various biochemical pathways:

- NADP-dependent Isocitrate Dehydrogenase (NADP-IDH) : this compound influences this enzyme's activity, which is crucial for generating NADPH—a key cofactor in cellular defense against oxidative stress.

- Reduction of Pro-inflammatory Cytokines : Studies indicate that it reduces levels of pro-inflammatory cytokines and NF-κB mRNA, contributing to its anti-inflammatory effects.

Biological Activity Overview

The biological activities of this compound include:

| Activity Type | Description |

|---|---|

| Antioxidant | Prevents oxidative damage by neutralizing free radicals |

| Anti-inflammatory | Reduces pro-inflammatory cytokine levels |

| Potential Antimicrobial | Exhibits moderate antibacterial activity against various strains |

Antioxidant Activity

A study demonstrated that this compound effectively reduced oxidative stress markers in vitro. The compound was found to decrease malondialdehyde (MDA) levels—a marker of lipid peroxidation—indicating its potential as a therapeutic agent in oxidative stress-related diseases.

Comparison with Similar Compounds

This compound can be compared with other quinoline derivatives:

| Compound Name | Biological Activity | Remarks |

|---|---|---|

| Ethoxyquin | Antioxidant and food preservative | Commonly used in animal feed |

| 2,2,4-trimethyl-1,2-dihydroquinoline | Rubber manufacturing antioxidant | Well-known for its stability |

| Hydroquinoline Derivatives | Antioxidant properties | Similar structural features |

Propiedades

IUPAC Name |

ethyl 1,2,2,4-tetramethylquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-6-19-15(18)12-7-8-14-13(9-12)11(2)10-16(3,4)17(14)5/h7-10H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVJMEHWYXQHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(C=C2C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.